molecular formula C6H13NO2S B13566433 3-((2-Aminoethyl)thio)butanoic acid

3-((2-Aminoethyl)thio)butanoic acid

Cat. No.: B13566433
M. Wt: 163.24 g/mol
InChI Key: GYCUGHGNCMGICI-UHFFFAOYSA-N
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Description

3-((2-Aminoethyl)thio)butanoic acid is an organic compound with the molecular formula C6H13NO2S It is characterized by the presence of an amino group, a thioether linkage, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminoethyl)thio)butanoic acid typically involves the reaction of 2-aminoethanethiol with butanoic acid derivatives. One common method is the nucleophilic substitution reaction where 2-aminoethanethiol reacts with a butanoic acid halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrogen halide formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminoethyl)thio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides, bases like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

3-((2-Aminoethyl)thio)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: Studied for its potential role in biochemical pathways involving sulfur metabolism.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((2-Aminoethyl)thio)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and thioether groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cysteamine: Contains a similar aminoethylthio group but lacks the butanoic acid moiety.

    Cystine: A dimer of cysteine, containing a disulfide bond instead of a thioether linkage.

    Methionine: An amino acid with a thioether group but a different overall structure.

Uniqueness

3-((2-Aminoethyl)thio)butanoic acid is unique due to its combination of an amino group, a thioether linkage, and a butanoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-(2-aminoethylsulfanyl)butanoic acid

InChI

InChI=1S/C6H13NO2S/c1-5(4-6(8)9)10-3-2-7/h5H,2-4,7H2,1H3,(H,8,9)

InChI Key

GYCUGHGNCMGICI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)SCCN

Origin of Product

United States

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